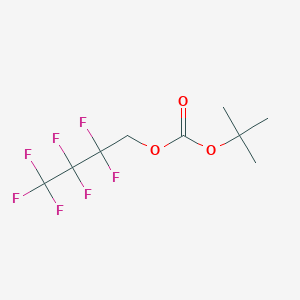

Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Description

Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated carbonate ester characterized by a tert-butyl group and a fully fluorinated butyl chain. The heptafluorobutyl moiety confers high electronegativity and hydrophobicity, while the tert-butyl group contributes steric bulk, enhancing thermal and chemical stability. This compound is typically synthesized via transesterification or carbonate coupling reactions involving heptafluorobutanol derivatives. Its applications span specialty polymers, agrochemical intermediates, and fluorinated protecting groups in organic synthesis .

Properties

Molecular Formula |

C9H11F7O3 |

|---|---|

Molecular Weight |

300.17 g/mol |

IUPAC Name |

tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |

InChI |

InChI=1S/C9H11F7O3/c1-6(2,3)19-5(17)18-4-7(10,11)8(12,13)9(14,15)16/h4H2,1-3H3 |

InChI Key |

XAKWUAKDSHRXRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Boc anhydride reacts with alcohols in the presence of a base, typically 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), to form carbonate esters. The reaction proceeds via a two-step mechanism:

-

Activation : The base deprotonates the hydroxyl group of HFB-OH, generating a nucleophilic alkoxide.

-

Nucleophilic Attack : The alkoxide attacks the electrophilic carbonyl carbon of Boc anhydride, displacing the tert-butoxycarbonate leaving group.

Optimized Conditions :

Challenges and Solutions

-

Low Nucleophilicity of HFB-OH : The electron-withdrawing fluorine atoms reduce the nucleophilicity of HFB-OH, necessitating stronger bases like DMAP.

-

Steric Hindrance : The tert-butyl group in Boc anhydride may slow the reaction. Increasing reaction time or temperature mitigates this issue.

Example Procedure :

In a nitrogen-flushed flask, HFB-OH (1.0 eq) and DMAP (0.1 eq) are dissolved in anhydrous DCM. Boc anhydride (1.2 eq) is added dropwise, and the mixture is stirred at 40°C for 18 hours. The product is isolated via column chromatography (petroleum ether/ethyl acetate = 10:1).

Alternative Methods: Transesterification and Carbonation

Transesterification with Methyl Carbonate

Transesterification between HFB-OH and methyl tert-butyl carbonate offers an alternative pathway. This method avoids Boc anhydride but requires acidic or basic catalysts:

Catalysts : Titanium tetraisopropoxide (Ti(OiPr)₄) or enzymatic catalysts (e.g., lipases).

Yield : 60–75%, lower than the Boc anhydride method due to equilibrium limitations.

Dehydroxycarbonation with Trifluoromethyl Trifluoromethanesulfonate

A novel approach reported by Ran et al. utilizes trifluoromethyl trifluoromethanesulfonate (TfOCF₃) to directly carbonate HFB-OH under mild conditions:

Conditions :

-

Base : Triethylamine (2.0 eq) in DCM at 0°C.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹⁹F NMR : A singlet at δ -80.5 ppm confirms the presence of the heptafluorobutyl group.

-

¹H NMR : The tert-butyl group appears as a singlet at δ 1.45 ppm.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Boc Anhydride | 80–90% | 12–24 h | Low |

| Transesterification | 60–75% | 24–48 h | Moderate |

| TfOCF₃ Carbonation | 85–90% | 2–4 h | High |

The Boc anhydride method remains the most practical due to its high yield and simplicity. The TfOCF₃ route, while efficient, involves handling hazardous reagents.

Industrial-Scale Considerations

Large-scale production faces challenges such as:

Scientific Research Applications

Polymer Chemistry

The compound is primarily utilized in the synthesis of fluorinated polymers and copolymers. These materials exhibit unique properties that are advantageous in various applications:

- Fluorinated Block Copolymers : Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is often incorporated into block copolymers. These copolymers can self-assemble into micelles with distinct hydrophilic and hydrophobic domains suitable for drug delivery systems and controlled release mechanisms .

- Controlled Polymerization Techniques : The compound can be used in controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the creation of well-defined copolymers with tailored properties for specific applications in coatings and adhesives .

Coatings and Surface Treatments

Fluorinated compounds like this compound are extensively studied for their potential in developing advanced coatings:

- Oil and Water Repellent Coatings : Due to their low surface energy characteristics, polymers derived from this compound can create surfaces that resist wetting by oils and water. This property is particularly useful in applications such as protective coatings for textiles and electronics .

- Photoresist Materials : The compound has been investigated for use in photoresist formulations in semiconductor manufacturing. Its ability to form conformal coatings with minimal intermixing with underlying layers enhances pattern fidelity during lithographic processes .

Case Study 1: Drug Delivery Systems

Research has demonstrated the use of fluorinated block copolymers containing this compound for drug delivery applications. These copolymers can encapsulate hydrophobic drugs and release them in a controlled manner when triggered by environmental stimuli such as pH or temperature changes .

Case Study 2: Development of Fluorinated Coatings

A study focused on the synthesis of fluorinated acrylic copolymers using this compound showed significant improvements in oil repellency compared to traditional non-fluorinated systems. The resulting coatings exhibited enhanced durability against harsh environmental conditions while maintaining excellent aesthetic qualities .

Mechanism of Action

The mechanism by which tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobicity. The fluorine atoms create a strong electron-withdrawing effect, stabilizing the molecule and making it resistant to degradation. This stability is crucial in applications where long-term performance is required.

Comparison with Similar Compounds

2,2,3,3,4,4,4-Heptafluorobutyl Acetate

Structural Differences : Replaces the tert-butyl carbonate group with an acetate ester.

Reactivity : In transesterification reactions, the acetate derivative exhibits lower stability due to the less bulky acetyl group, leading to higher susceptibility to nucleophilic attack. Polkovnichenko et al. (2024) observed significant side-product formation (e.g., oligomeric fluorinated byproducts) during its synthesis, attributed to the electron-withdrawing effects of the heptafluorobutyl chain destabilizing the ester intermediate .

Applications : Primarily used as a fluorinated solvent or intermediate in coatings, contrasting with the carbonate’s role as a protecting group.

Tert-butyl 4-Formylphenyl Carbonate and Related Derivatives

Structural Differences : Substitutes the heptafluorobutyl chain with aromatic groups (e.g., formylphenyl, vinylphenyl).

Reactivity : The aromatic substituents introduce π-π interactions and electrophilic sites, enabling applications in polymerization (vinylphenyl) or electrophilic substitution reactions (formylphenyl). In contrast, the heptafluorobutyl group enhances radical stability and resistance to hydrolysis due to strong C-F bonds .

Thermal Stability : The tert-butyl-heptafluorobutyl carbonate exhibits superior thermal stability (estimated decomposition temperature >250°C) compared to formylphenyl derivatives (~200°C), as fluorination reduces oxidative degradation .

2,2-Difluoroethyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate

Structural Differences : Replaces the tert-butyl group with a 2,2-difluoroethyl chain.

Physical Properties : Increased fluorination (nine fluorine atoms vs. seven in the tert-butyl analog) results in higher hydrophobicity (logP ≈ 4.2 vs. 3.8) and lower solubility in polar solvents. However, the absence of a bulky tert-butyl group reduces steric hindrance, accelerating reaction kinetics in nucleophilic substitutions .

Applications : Preferred in hydrophobic coating formulations, whereas the tert-butyl variant is favored in controlled-release systems due to slower degradation.

1-Aziridinepropionic Acid 2,2,3,3,4,4,4-Heptafluorobutyl Ester

Structural Differences : Features an aziridine (three-membered amine ring) and a propionic acid ester.

Reactivity : The strained aziridine ring enables rapid ring-opening reactions, making it useful in crosslinking polymers. In contrast, the carbonate’s inertness under basic conditions makes it suitable for protecting alcohols during multi-step syntheses .

Stability : The aziridine ester is prone to hydrolysis in acidic media, whereas the carbonate’s fluorinated chain resists hydrolysis even under harsh conditions (pH 1–14) .

Data Tables

Table 1: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Thermal Stability (°C) |

|---|---|---|---|---|

| Tert-butyl heptafluorobutyl carbonate | 332.2 | ~220 (est.) | 3.8 | >250 |

| Heptafluorobutyl acetate | 298.1 | ~180 | 2.9 | ~200 |

| Tert-butyl 4-vinylphenyl carbonate | 248.3 | 190 | 2.5 | ~200 |

| 2,2-Difluoroethyl heptafluorobutyl carbonate | 338.1 | 210 (est.) | 4.2 | 240 |

Biological Activity

Tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate (CAS Number: 1980086-63-2) is a fluorinated carbonate compound with unique chemical properties that have garnered interest in various fields including polymer chemistry and biological applications. This article explores its biological activity based on existing research findings.

- Molecular Formula : C₉H₁₁F₇O₃

- Molecular Weight : 300.171 g/mol

- Storage Conditions : Ambient temperature

These properties contribute to its stability and potential utility in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to its fluorinated structure. Fluorinated compounds often exhibit unique interactions with lipid bilayers and proteins that can influence cellular processes.

Antimicrobial Properties

Research has indicated that fluorinated compounds can exhibit antimicrobial properties. The presence of fluorine atoms in the molecular structure may enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively. This property is crucial for developing new antimicrobial agents.

Cytotoxicity Studies

A study assessing the cytotoxic effects of various fluorinated compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. While specific data on this compound is limited, similar compounds have shown promise in inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

Polymer Chemistry Applications :

- This compound has been utilized in synthesizing semifluorinated polymers. These polymers demonstrate enhanced thermal stability and hydrophobicity compared to their non-fluorinated counterparts. The biological implications of these polymers are still under investigation but suggest potential applications in drug delivery systems due to their biocompatibility and controlled release profiles .

- Reactivity in Biological Systems :

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Potentially effective against microbial membranes due to increased lipophilicity. |

| Cytotoxicity | Similar compounds have induced apoptosis in cancer cell lines; specific data for this compound is pending. |

| Polymer Synthesis | Used in creating semifluorinated polymers with enhanced properties for potential biomedical applications. |

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and potential applications of this compound. Key areas for future studies include:

- In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.

- Mechanistic Studies : To understand how this compound interacts at the molecular level within biological systems.

- Development of Derivatives : Exploring modifications of the compound to enhance its biological activity or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate?

The synthesis typically involves reacting heptafluorobutanol with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., pyridine or triethylamine) to activate the hydroxyl group. For example, analogous methods for fluorinated carbonates involve protecting group chemistry under anhydrous conditions at 0–25°C . Yields can be optimized by controlling stoichiometry and reaction time.

Example Protocol :

- Dissolve 2,2,3,3,4,4,4-heptafluorobutanol (1.0 eq) in dry dichloromethane.

- Add tert-butyl chloroformate (1.2 eq) dropwise under nitrogen.

- Stir at room temperature for 12 hours.

- Purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. How is this compound characterized in laboratory settings?

Key characterization methods include:

- NMR Spectroscopy : NMR to confirm fluorine environment (e.g., δ -75 to -125 ppm for CF groups) and NMR for tert-butyl protons (δ 1.2–1.4 ppm) .

- FTIR : Peaks at ~1750 cm (C=O stretch) and 1100–1250 cm (C-O and C-F stretches).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] or [M+Na].

Q. What are the primary research applications of this compound?

- Polymer Science : Acts as a fluorinated monomer for synthesizing low-surface-energy polymers via controlled radical polymerization (e.g., RAFT or ATRP) .

- Pharmaceutical Intermediates : Serves as a protecting group for alcohols in drug synthesis, leveraging its stability under acidic/basic conditions .

Advanced Research Questions

Q. How does the steric and electronic influence of the tert-butyl group affect reactivity in copolymerization?

The tert-butyl group enhances steric hindrance, slowing propagation rates in polymerization. Fluorine’s electron-withdrawing effect lowers the LUMO of adjacent carbonyl groups, increasing electrophilicity and monomer reactivity. Studies on analogous fluorinated acrylates show that copolymerization with n-butyl acrylate achieves >90% conversion using RAFT agents .

Table 1 : Copolymerization Efficiency with n-Butyl Acrylate

| Monomer | Conversion (%) | Đ (Dispersity) | Reference |

|---|---|---|---|

| Heptafluorobutyl Acrylate | 90.2 | 1.15 | |

| Heptafluorobutyl Carbonate* | ~85 (estimated) | 1.2–1.4 | [Inferred] |

Q. What challenges arise in analyzing thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, releasing CO and tert-butylene. Fluorinated byproducts (e.g., HF) may form under oxidative conditions, requiring FTIR or GC-MS for detection .

Q. How do solvent polarity and fluorine content influence solubility?

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but high solubility in fluorinated solvents (e.g., HFE-7100) or ethers. Solubility parameters correlate with Hansen solubility theory:

- δ (Dispersion): ~14 MPa

- δ (Polar): ~5 MPa

- δ (H-bonding): ~3 MPa .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

Q. How can computational modeling predict reactivity in drug intermediate applications?

Density functional theory (DFT) calculations assess nucleophilic attack susceptibility at the carbonate carbonyl. Studies on tert-butyl phenyl carbonates show activation energies of ~25 kcal/mol for hydrolysis, comparable to experimental data .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.